

### KR-31080: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **KR-31080**, a novel peroxisome proliferator-activated receptor gamma (PPARy) agonist. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided to facilitate further research.

# Core Compound Information: KR-31080 (KR-62980)

**KR-31080** is scientifically recognized and indexed in chemical databases primarily under its synonym, KR-62980. This compound has garnered interest for its potential therapeutic applications, particularly in the realm of neuroprotection.

## **Chemical Structure and Properties**

The fundamental chemical and physical properties of **KR-31080** are detailed below. This information is crucial for understanding its behavior in biological systems and for designing experimental protocols.



| Property          | Value                                                                            |
|-------------------|----------------------------------------------------------------------------------|
| IUPAC Name        | 2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide |
| Molecular Formula | C25H28N2O5                                                                       |
| Molecular Weight  | 436.5 g/mol                                                                      |
| CAS Number        | 867187-61-9                                                                      |
| Canonical SMILES  | CCOC(=O)C1=C(C2=C(C=C2)OCCN3CC<br>OCC3)C1=INVALID-LINK<br>[O-])C4=CC=CC=C4       |
| Synonyms          | KR-62980, KR31080, KR62980                                                       |

# **Mechanism of Action and Signaling Pathway**

KR-31080 functions as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARy), a nuclear receptor that plays a critical role in regulating gene expression involved in adipogenesis, glucose metabolism, and inflammation. Its activity as a PPARy agonist underlies its observed therapeutic effects, including its neuroprotective properties.

Research has elucidated a key signaling pathway through which **KR-31080** exerts its neuroprotective effects. The compound has been shown to modulate the PTEN/Akt/ERK pathway. Specifically, agonism of PPARy by **KR-31080** leads to the suppression of PTEN (Phosphatase and tensin homolog) expression. This, in turn, results in the increased phosphorylation and activation of Akt (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase). The activation of the Akt and ERK signaling cascades is a well-established mechanism for promoting cell survival and inhibiting apoptosis (programmed cell death).





Click to download full resolution via product page

**KR-31080** Signaling Pathway

# **Experimental Protocols**

To facilitate further investigation of **KR-31080**, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies employed in the characterization of PPARy agonists and neuroprotective agents.

## **PPARy Transactivation Assay**

This assay determines the ability of **KR-31080** to activate the PPARy receptor, leading to the transcription of a reporter gene.

#### Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)
- Expression plasmid for a GAL4-PPARy ligand-binding domain (LBD) fusion protein
- Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium and supplements
- KR-31080 stock solution (in DMSO)



- Positive control (e.g., Rosiglitazone)
- · Luciferase assay system
- Luminometer

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the GAL4-PPARy LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of KR-31080 or the positive control. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for an additional 24 hours.
- Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC<sub>50</sub> value.

## **Cell Viability Assay (MTT Assay)**

This assay assesses the effect of **KR-31080** on cell viability, which is particularly relevant when evaluating its neuroprotective effects against a toxic insult.

#### Materials:

- Neuronal cell line (e.g., SH-SY5Y, PC12)
- Cell culture medium and supplements



- Toxin to induce cell death (e.g., 6-hydroxydopamine, rotenone)
- KR-31080 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plate reader

#### Protocol:

- Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of **KR-31080** for a specified period (e.g., 2 hours).
- Induction of Cytotoxicity: Add the chosen toxin to the wells (except for the control wells) to induce cell death.
- Incubation: Incubate the plate for a period sufficient to induce significant cell death in the toxin-treated control group (e.g., 24 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the viability of the untreated control
  cells.

## Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).



### Materials:

- Cell line of interest
- KR-31080 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK and anti-total-ERK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

### Protocol:

- Cell Treatment: Culture cells to 80-90% confluency and then treat with KR-31080 for various time points or at different concentrations.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.



- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and then incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK antibody to normalize the p-ERK signal to the total amount of ERK protein.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of **KR-31080** in a cell-based model of neurotoxicity.





Click to download full resolution via product page

Workflow for Neuroprotection Assay



 To cite this document: BenchChem. [KR-31080: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240759#kr-31080-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com